molecular formula C21H23N3O4S2 B3298486 3-(Benzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one CAS No. 897477-88-2

3-(Benzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B3298486
CAS No.: 897477-88-2
M. Wt: 445.6 g/mol
InChI Key: LQIGIEITJAFQGV-UHFFFAOYSA-N
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Description

This compound is a piperazine-linked propan-1-one derivative featuring a 4-methoxybenzothiazole moiety and a benzenesulfonyl group. Its molecular formula is C₂₀H₂₀ClN₃O₃S₂ (as per ), with a molecular weight of 449.98 g/mol. The structure combines a sulfonyl group for enhanced polarity and a methoxy-substituted benzothiazole ring, which may influence electronic properties and biological interactions.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-28-17-8-5-9-18-20(17)22-21(29-18)24-13-11-23(12-14-24)19(25)10-15-30(26,27)16-6-3-2-4-7-16/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIGIEITJAFQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Benzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one (CAS No: 897477-88-2) is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a benzothiazole moiety, which is known for its diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3O4S2, with a molecular weight of 445.6 g/mol. The structural characteristics of the compound are crucial for understanding its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC21H23N3O4S2
Molecular Weight445.6 g/mol
CAS Number897477-88-2

Biological Activity Overview

The biological activity of this compound is primarily attributed to its benzothiazole and piperazine components. Benzothiazole derivatives have been extensively studied for their anti-inflammatory, anti-tumor, and antimicrobial properties.

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant anti-tumor effects. A study highlighted that compounds similar to those containing benzothiazole can inhibit the proliferation of various cancer cell lines, such as A431 and A549, and induce apoptosis at specific concentrations . The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis.

Anti-inflammatory Properties

Benzothiazole compounds have also been recognized for their anti-inflammatory activities. They can reduce the levels of pro-inflammatory cytokines like IL-6 and TNF-α, which are critical in inflammatory responses . This activity may be beneficial in treating conditions characterized by chronic inflammation.

Neuroprotective Effects

Some studies suggest that benzothiazole derivatives may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

The exact mechanism of action for this compound is not fully elucidated but likely involves interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The piperazine moiety may interact with enzymes such as acetylcholinesterase, influencing neurotransmitter levels .
  • Modulation of Cell Signaling Pathways : The compound may affect various signaling pathways involved in cell proliferation and apoptosis.
  • Receptor Binding : Potential binding to specific receptors could modulate cellular responses to external stimuli.

Case Studies

Several studies have evaluated the biological activity of benzothiazole derivatives:

  • Anticancer Studies : In vitro assays demonstrated that derivatives similar to our compound significantly inhibited cancer cell growth and induced apoptosis in lung cancer cell lines .
  • Anti-inflammatory Assessments : Compounds were shown to lower cytokine levels in animal models of inflammation, suggesting potential use in inflammatory disease management .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the benzothiazole ring, sulfonyl group, and piperazine linker. Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Differences Reference
Target Compound: 3-(Benzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one - 4-Methoxybenzothiazole
- Benzenesulfonyl
449.98 Reference compound for comparison
G856-8987 () - 6-Methoxybenzothiazole
- 4-Methylbenzenesulfonyl
467.58 Methoxy position (6 vs. 4); methyl group on sulfonyl increases hydrophobicity
G856-9089 () - 4-Chlorobenzothiazole
- Benzenesulfonyl
449.98 Chloro (electron-withdrawing) vs. methoxy (electron-donating) on benzothiazole
3-(1,3-Benzothiazol-2-yl)-1-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-one () - Benzothiazole (no sulfonyl)
- 2-Chlorophenyl on piperazine
Not reported Lacks sulfonyl group; chlorophenyl substitution may alter target selectivity
ZINC8601670 () - 4,7-Dimethoxybenzothiazole
- 4-Fluorophenylsulfonyl
493.57 Dual methoxy groups; fluorine enhances hydrophobicity and potential binding
5o () - Nitroimidazole-sulfanyl
- 4-Nitrophenyl on piperazine
Not reported Nitroimidazole moiety confers distinct electronic/biological profiles

Key Findings from Comparisons

Substituent Effects on Benzothiazole Ring: The 4-methoxy group in the target compound (electron-donating) contrasts with 4-chloro (electron-withdrawing) in G856-9089 . Methoxy may enhance π-π stacking or hydrogen bonding, whereas chloro could increase electrophilicity.

Sulfonyl Group Modifications :

  • 4-Methylbenzenesulfonyl in G856-8987 increases hydrophobicity, possibly improving membrane permeability but reducing solubility.
  • 4-Fluorophenylsulfonyl in ZINC8601670 introduces fluorine’s electronegativity, enhancing dipole interactions and metabolic stability.

Piperazine Linker Variations: Substitution with 2-chlorophenyl () replaces the benzothiazole-piperazine linkage, likely shifting target specificity toward dopamine or serotonin receptors .

Biological Implications :

  • The target compound’s propan-1-one linker provides conformational flexibility compared to urea derivatives in , which have rigid hydrogen-bonding motifs .
  • Analog 5o () showed cytotoxicity against cancer cell lines (e.g., MCF-7), suggesting the nitroimidazole moiety’s role in DNA damage, absent in the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Reactant of Route 2
Reactant of Route 2
3-(Benzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

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